molecular formula C13H12ClN3O B6625230 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide

3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide

Cat. No.: B6625230
M. Wt: 261.70 g/mol
InChI Key: RYQFXHNZYGGYRN-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a pyrimidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and 2-methyl-4-aminopyrimidine.

    Amide Formation: The carboxylic acid group of 3-chloro-2-methylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-methyl-4-aminopyrimidine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: 3-chloro-2-methylbenzoic acid and 2-methyl-4-aminopyrimidine.

Scientific Research Applications

3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methyl-N-(2-pyrimidinyl)benzamide
  • 3-chloro-2-methyl-N-(4-methylpyrimidin-2-yl)benzamide
  • 3-chloro-2-methyl-N-(2-methylpyridin-4-yl)benzamide

Uniqueness

3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and pyrimidinyl groups in the benzamide core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-10(4-3-5-11(8)14)13(18)17-12-6-7-15-9(2)16-12/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQFXHNZYGGYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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